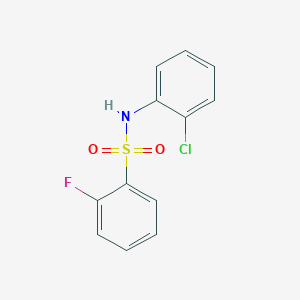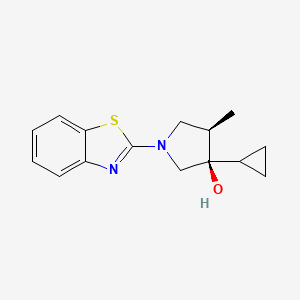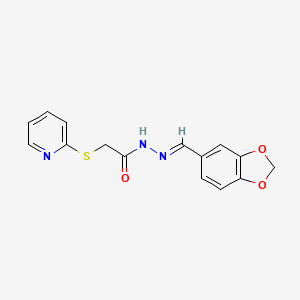![molecular formula C13H17ClN2O2 B5565827 2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)
2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol” is a derivative of piperazine, which is a common moiety in medicinal chemistry . Piperazine derivatives are often used in the development of pharmaceuticals due to their versatile biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a piperazine ring substituted at one nitrogen with a 4-chlorobenzoyl group and at the other nitrogen with an ethanol group .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including acylation, alkylation, and substitution reactions . The specific reactions that “2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol” might undergo would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar ethanol group and the aromatic chlorobenzoyl group in “2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol” would likely make the compound somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized through specific reactions involving 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, with optimized technological parameters like raw material ratio, reaction time, and temperature. This process results in a high yield of the product, confirming its structural composition (Wang Jin-peng, 2013).
- Chemical Reactions and Kinetics : Studies have explored its reactions with various secondary alicyclic amines, contributing to our understanding of the kinetics and mechanisms of these interactions. This includes insights into the reaction rates and the influence of different substituents on these rates (E. Castro et al., 2001).
Applications in Drug Development and Molecular Chemistry
- Drug Synthesis and Labeling : This compound has been used in the dual labeling of drugs with tritium and carbon-14, showcasing its application in pharmaceutical research and drug development. This process involves intricate synthesis techniques, offering insights into the structural and functional aspects of drug molecules (J. Santamaria et al., 1988).
- Metabolic Studies : Research has also focused on its role in metabolic pathways, particularly in the oxidative metabolism of novel antidepressants. This involves examining the enzymes responsible for metabolizing these compounds, providing valuable data for drug safety and efficacy (Mette G. Hvenegaard et al., 2012).
- Crystal Engineering : The compound's potential in crystal engineering has been explored, particularly in the context of creating polymorphic crystalline forms. This research contributes to our understanding of molecular structures and their applications in designing new materials and drugs (Robin A Weatherhead-Kloster et al., 2005).
Miscellaneous Applications
- Antimicrobial and Anti-inflammatory Activities : Some derivatives of this compound have been synthesized and tested for antimicrobial and anti-inflammatory activities. This research opens doors to new therapeutic applications and drug discovery (M. Al-Omar et al., 2010).
- Material Science and Adsorption Studies : Investigations into the adsorption capacity of metal ions using silica gel modified with piperazine derivatives, including this compound, shed light on potential applications in material science and environmental cleanup technologies (Elza I.S. Andreotti & Y. Gushikem, 1991).
Wirkmechanismus
The mechanism of action of a compound depends on its biological target. Many piperazine derivatives are known to interact with various receptors in the body, such as G protein-coupled receptors and ion channels . The specific mechanism of action of “2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol” would depend on its intended biological target.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(18)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGMEUARSJOJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)
![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)
![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)
![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)


![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)

![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)